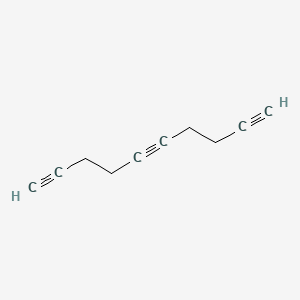

Deca-1,5,9-triyne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5726-34-1 |

|---|---|

Molecular Formula |

C10H10 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

deca-1,5,9-triyne |

InChI |

InChI=1S/C10H10/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-8H2 |

InChI Key |

PFZIVQJQUSGCGB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC#CCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for Deca 1,5,9 Triyne and Analogous Linear Triynes

Strategic Considerations in Polyalkyne Synthesis

The synthesis of linear triynes and other polyalkynes is a formidable task due to the inherent reactivity and potential instability of the target molecules. rsc.org A primary strategic consideration is the prevention of unwanted side reactions, such as oligomerization or decomposition, especially when targeting longer, conjugated systems. acs.org For a non-conjugated system like deca-1,5,9-triyne, the strategy revolves around the sequential and controlled coupling of smaller, stable building blocks.

A common approach involves the use of protecting groups, particularly for terminal alkynes, to control which end of a molecule reacts. Silyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are frequently employed to cap one end of an alkyne. wikipedia.org This strategy allows for selective deprotection and subsequent reaction at a specific site, enabling the stepwise elongation of the carbon chain. The choice of synthetic route—whether it is a linear, convergent, or cascade approach—also plays a critical role in maximizing yield and purity.

Cross-Coupling Reactions in this compound Construction

Cross-coupling reactions are the cornerstone of modern polyyne synthesis, providing powerful and versatile tools for the formation of carbon-carbon bonds. wikipedia.org Several named reactions are particularly crucial for constructing the backbone of molecules like this compound.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgjk-sci.com This reaction is exceptionally useful for its mild conditions and tolerance of a wide array of functional groups. libretexts.org

For a molecule like this compound, a plausible Sonogashira-based strategy could involve the coupling of a C4 di-halide, such as 1,4-dichlorobutane, with a protected C3 alkyne synthon, like propargyl alcohol or a silyl-protected propyne. Subsequent functional group manipulation and a second coupling step would complete the 10-carbon chain. While originally designed for C(sp²)-C(sp) bond formation, modifications and related palladium-catalyzed reactions can be adapted for C(sp³)-C(sp) bond formation, although this can be more challenging. Newer protocols have also been developed that operate under copper-free conditions, which can simplify purification and widen the substrate scope. organic-chemistry.org

Table 1: Key Components of the Sonogashira Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | Forms copper acetylide intermediate | CuI, CuBr |

| Base | Neutralizes HX byproduct, aids in alkyne deprotonation | Et₂NH, Et₃N, piperidine |

| Substrates | Reactants forming the new C-C bond | Terminal alkyne, Aryl/Vinyl Halide |

Copper-catalyzed reactions are among the oldest and most fundamental methods for alkyne coupling. rsc.org The Glaser coupling , first reported in 1869, involves the oxidative homocoupling of two terminal alkynes in the presence of a copper(I) salt (like CuCl) and an oxidant (such as air or O₂). wikipedia.orgwikipedia.org This method is ideal for synthesizing symmetrical diynes. semanticscholar.org A key modification, the Hay coupling, uses a copper-TMEDA complex, which accelerates the reaction. wikipedia.orgsynarchive.com

The Cadiot-Chodkiewicz coupling is a more versatile heterocoupling method that joins a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. alfa-chemistry.comsynarchive.com This reaction is highly effective for creating unsymmetrical diynes and is a powerful tool for the stepwise construction of polyyne chains. nih.govrsc.org A potential route to a this compound fragment could involve coupling 1-bromo-pent-4-yne with pent-4-yn-1-ol under Cadiot-Chodkiewicz conditions.

Table 2: Comparison of Glaser and Cadiot-Chodkiewicz Couplings

| Feature | Glaser Coupling | Cadiot-Chodkiewicz Coupling |

|---|---|---|

| Reaction Type | Homocoupling | Heterocoupling |

| Alkyne Substrate(s) | Terminal Alkyne (2 equivalents) | Terminal Alkyne + 1-Haloalkyne |

| Product | Symmetrical Diyne | Unsymmetrical Diyne |

| Catalyst System | Cu(I) salt + Oxidant | Cu(I) salt + Amine Base |

Cascade and Tandem Reaction Sequences Towards Triyne Scaffolds

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. rsc.orgbaranlab.org These sequences are highly efficient as they reduce the number of purification steps, save reagents, and decrease waste. In the context of triyne synthesis, a cascade approach could involve a sequence of coupling and rearrangement or cyclization/ring-opening reactions to rapidly assemble the carbon skeleton. For example, a domino intermolecular Sonogashira coupling followed by subsequent intramolecular reactions has been used to generate complex molecular scaffolds. organic-chemistry.org While less common for simple linear triynes, the principles of cascade catalysis are being explored to create complex polyynes more efficiently.

Challenges and Innovations in High-Purity Triyne Synthesis

The synthesis of polyynes is fraught with challenges, primarily related to their stability. rsc.org Longer conjugated polyynes are particularly susceptible to degradation via light, heat, or oxygen, and can undergo explosive decomposition or solid-state polymerization. nih.govrsc.org While the non-conjugated nature of this compound imparts greater stability compared to a conjugated isomer, care must still be taken during its synthesis and purification.

A major challenge is the potential for dimerization and oligomerization during coupling reactions, which complicates purification and lowers the yield of the desired product. chemrxiv.org The purification of polyynes often requires careful chromatography on silica gel, and the compounds must be handled under inert atmospheres and protected from light.

Innovations to overcome these challenges include the use of bulky end-caps to sterically protect the polyyne chain from intermolecular reactions. nsf.gov Groups like tris(3,5-di-t-butylphenyl)methyl (supertrityl) have been used to synthesize and stabilize polyynes with up to 44 contiguous acetylenic carbons. nih.gov Another innovative approach involves encapsulating the polyyne chain within a larger molecular structure, such as a rotaxane, to create "insulated molecular wires" with enhanced stability. nsf.govnih.gov Furthermore, the development of highly selective and efficient catalytic systems, such as advanced molybdenum catalysts for alkyne metathesis, provides new and powerful routes to conjugated triynes and other polyynes. researchgate.netrsc.org

Elucidating the Reactivity and Reaction Mechanisms of Deca 1,5,9 Triyne

Intramolecular Cyclization Pathways and Radical Generation

The spatial proximity of the three alkyne units in deca-1,5,9-triyne allows for a range of intramolecular cyclization reactions, often proceeding through high-energy radical intermediates. These pathways are of significant interest for the synthesis of complex aromatic and polycyclic systems.

Bergman-Type Cycloaromatization in 1,5,9-Triyne Systems

While the Bergman cyclization is classically associated with enediyne systems, analogous cycloaromatization pathways can be envisaged for 1,5,9-triyne systems. This reaction typically involves the thermal or photochemical conversion of an enediyne into a highly reactive p-benzyne diradical. organic-chemistry.org In the context of a 1,5,9-triyne, a tandem or sequential cyclization could potentially occur. For acyclic enediynes, high activation barriers often necessitate temperatures around 200°C for the cycloaromatization to proceed. organic-chemistry.org The distance between the reacting acetylenic carbons is a critical factor influencing the rate of cyclization. organic-chemistry.org

In a related system, the thermal reactions of (Z,Z)-deca-3,7-diene-1,5,9-triyne have been studied, demonstrating a double cycloaromatization process. This suggests that the presence of multiple reactive functionalities within a single molecule can lead to complex, sequential cyclization events.

Formation and Characterization of Biradical Intermediates

The hallmark of Bergman-type cyclizations is the formation of biradical intermediates. These highly reactive species are capable of abstracting hydrogen atoms from a donor source, leading to the formation of aromatic products. organic-chemistry.org The formation of a 1,4-benzenediyl diradical is a key step in the classic Bergman cyclization. organic-chemistry.org In the case of the double cycloaromatization of (Z,Z)-deca-3,7-diene-1,5,9-triyne, experimental evidence points to the intermediacy of 2,6-didehydronaphthalene, a biradical species.

Computational studies, often employing density functional theory (DFT), are crucial for characterizing the transition states and intermediates in these reactions. For Bergman cyclizations of various enediynes, the critical distance between the two carbon atoms forming the new bond in the transition state is approximately 2.0 Å. acs.org The stability of the reactant and the height of the reaction barrier are correlated with this distance. acs.org

| Enediyne | Activation Barrier (kcal/mol) |

|---|---|

| (Z)-3-hexene-1,5-diyne | 25.16 |

| (Z)-3-heptene-1,5-diyne | 27.93 |

| (Z)-4-octene-2,6-diyne | 32.25 |

| (Z)-1-cyclononene-3,8-diyne | 12.09 |

| (Z)-1-cyclodecene-3,9-diyne | 20.87 |

| (Z)-1-cycloundecene-3,10-diyne | 26.42 |

Data obtained from DFT (BPW91/6-311G**) calculations. acs.org

Intermolecular Reactivity of Conjugated Alkyne Systems

The terminal alkyne groups of this compound exhibit reactivity characteristic of their class. Terminal alkynes are distinguished by their sp-hybridized carbon termini, which possess high electron density and are prone to a variety of intermolecular reactions. mdpi.com The acidic nature of the terminal proton allows for deprotonation to form acetylide anions, which are potent nucleophiles. wikipedia.org

Intermolecular reactions involving terminal alkynes are diverse and include hydroaminoalkylation, where secondary amines add across the triple bond in the presence of a titanium catalyst to form allylic amines. nih.gov Gold-catalyzed intermolecular condensation of alkynols and terminal alkynes provides a route to functionalized cyclic ethers. nih.gov Furthermore, terminal alkynes can participate in Sonogashira coupling reactions with aryl halides, a powerful method for forming carbon-carbon bonds. wikipedia.org

Catalytic Transformations Involving this compound

The alkyne moieties in this compound are amenable to a range of transition metal-catalyzed transformations. One of the most significant is the [2+2+2] cyclotrimerization to form substituted benzene rings. This reaction is highly atom-economical and can be catalyzed by a variety of transition metals, including nickel, cobalt, and rhodium. wikipedia.org The mechanism of metal-catalyzed alkyne cyclotrimerization often begins with the formation of a metal-alkyne complex, followed by the formation of a metallacyclopentadiene intermediate. wikipedia.org

The choice of catalyst and ligands can influence the regioselectivity of the cyclotrimerization of unsymmetrical alkynes. For instance, nickel-based catalysts have been developed for the regioselective [2+2+2] cyclotrimerization of ynoates and other terminal alkynes. researchgate.net

| Catalyst System | Alkyne Type | Selectivity |

|---|---|---|

| Ni(COD)₂ / PPh₃ | Phenylacetylene | 1,2,4-Triphenylbenzene |

| P4VP-CoCl₂ | Terminal aryl alkynes | 1,3,5-Triarylbenzene |

| [(p-tolL1)Ni(BPI)] | Terminal alkynes | 1,2,4-Trisubstituted arene |

| CpCo(CO)₂ | Bis(trimethylsilyl)acetylene and diynes | Anthroquinone systems |

A selection of catalyst systems and their observed selectivity in alkyne cyclotrimerization reactions. wikipedia.orgresearchgate.netacs.org

Electronic Delocalization and Its Influence on Reactivity

Theoretical studies on poly-yne carbon chains and their derivatives with transition metal end-groups have shown that the electronic properties can be tuned by the length of the chain and the nature of the end-groups. researchgate.net In non-conjugated systems, through-space interactions or conformational effects may play a role in modulating the reactivity of the individual alkyne units. For instance, in the intramolecular reactions of allene-tethered arynes, the selectivity between an Alder-ene reaction and a [2+2] cycloaddition is dependent on the substitution pattern of the allene and the length of the tether, highlighting the importance of steric and conformational factors. rsc.org

Mechanistic Studies of Unimolecular and Bimolecular Reactions

The unimolecular reactions of triyne systems have been a subject of significant mechanistic investigation. A prominent example is the intramolecular hexadehydro-Diels-Alder (HDDA) reaction. This thermal cyclization of a tethered triyne generates a benzyne intermediate, which can be trapped in situ to yield highly functionalized benzenoid products. Theoretical analysis indicates that the HDDA reaction proceeds in a highly asynchronous fashion, with the rate-determining step being the formation of a bond between the alkyne termini nearest the tether, passing through a transition state with substantial diradical character.

Mechanistic studies of bimolecular alkyne reactions often focus on catalytic cycles. For instance, the mechanism of transition metal-catalyzed alkyne cyclotrimerization has been extensively studied. These investigations often involve the characterization of intermediates such as metallacyclopentadienes. rsc.org DFT calculations are a powerful tool for elucidating the potential energy surfaces of these complex reactions, as demonstrated in the study of nickel-catalyzed alkyne cyclotrimerization, where the role of a hemilabile ligand in assisting various elementary steps of the catalytic cycle was investigated. acs.org

Theoretical and Computational Studies on Deca 1,5,9 Triyne

Quantum Chemical Calculations of Electronic Structure and Orbital Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like deca-1,5,9-triyne. These methods provide detailed insights into the distribution of electrons and the nature of chemical bonds within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netwuxiapptec.com

For linear polyynes like this compound, the HOMO and LUMO are typically π-type orbitals distributed along the carbon chain. The HOMO is characterized by bonding interactions between the carbon p-orbitals, while the LUMO exhibits antibonding character. The delocalization of these orbitals across the molecule is a key feature of conjugated systems. acs.orgnih.gov As the length of the polyyne chain increases, the HOMO-LUMO gap tends to decrease, which corresponds to a shift in the electronic absorption spectrum to longer wavelengths. youtube.com

Table 1: Illustrative Frontier Orbital Energies for this compound (Hypothetical Values Based on Similar Polyynes)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These values are illustrative and based on typical DFT calculations for similar oligo(acetylene)s.

Theoretical calculations can accurately predict the geometric parameters of this compound. A characteristic feature of polyynes is bond length alternation, with distinct short and long carbon-carbon bonds. rsc.orgresearchgate.net The triple bonds are significantly shorter than the single bonds connecting them. The sp-hybridized carbon atoms of the alkyne groups dictate a linear geometry with bond angles of approximately 180°. ucsb.edu

Due to the free rotation around the C-C single bonds, this compound can exist in various conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. For long-chain unsaturated hydrocarbons, conformational flexibility is a significant factor. nih.gov The energetic differences between these conformers are typically small, allowing for a range of structures to be accessible at room temperature.

Table 2: Predicted Bond Lengths and Angles for a Stable Conformer of this compound (Illustrative Values)

| Bond/Angle | Predicted Value |

|---|---|

| C≡C Bond Length | ~1.21 Å |

| C-C Bond Length | ~1.37 Å |

| C-C-C Angle (alkyne) | ~178° |

Note: These are typical values obtained from DFT calculations for similar molecules.

Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and transition states for a given reaction. This allows for the determination of activation energies and reaction rates.

For alkynes, common reactions include addition reactions, cycloadditions, and isomerizations. masterorganicchemistry.com For instance, the transformation of an alkyne to a vinylidene is a reaction that can be modeled computationally to understand the underlying mechanism, which often involves a 1,2-hydrogen shift. rsc.orgrsc.org The geometries of the transition states in these reactions provide crucial information about the bond-making and bond-breaking processes. Automated reaction path search methods can be employed to explore the reaction space and identify plausible pathways. nih.govarxiv.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, vibrational motions, and interactions with other molecules over time. youtube.com

For a flexible molecule like this compound, MD simulations can reveal the dynamics of its conformational transitions. nih.gov These simulations are also valuable for understanding the behavior of the molecule in different environments, such as in solution or in the solid state. The choice of an appropriate force field is crucial for the accuracy of MD simulations of hydrocarbons. mdpi.comresearchgate.net

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov For terminal alkynes, the proton on the sp-hybridized carbon has a characteristic chemical shift. libretexts.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. The C≡C and C-H stretching frequencies of the alkyne groups are characteristic features. libretexts.orgmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, which is related to the electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Alkyne Carbon (internal) | 80-90 ppm |

| ¹H NMR | Alkyne Hydrogen | 2-3 ppm |

| IR | C≡C Stretch | 2100-2260 cm⁻¹ |

| IR | ≡C-H Stretch | ~3300 cm⁻¹ |

Note: These are typical ranges for the respective spectroscopic features in alkynes.

In Silico Design of Novel this compound Derivatives

Computational methods can be used for the in silico design of novel derivatives of this compound with tailored properties. By introducing different functional groups, it is possible to modify the electronic, optical, and chemical properties of the parent molecule. researchgate.netmdpi.com For example, functionalization can be used to tune the HOMO-LUMO gap, alter the reactivity, or enhance the solubility in specific solvents. This computational pre-screening can guide synthetic efforts towards promising new materials. nih.gov

Applications of Deca 1,5,9 Triyne in Advanced Materials Science and Organic Synthesis

Precursors for Polymeric Materials with Extended π-Conjugation

Deca-1,5,9-triyne is a valuable monomer for the synthesis of polymeric materials characterized by extended π-conjugation. These materials are of significant interest due to their unique electronic and optical properties, making them suitable for a range of applications in optoelectronics.

Polymerization Strategies (e.g., Rhodium-Catalyzed Stitching Polymerization)

A key polymerization strategy for this compound is rhodium-catalyzed stitching polymerization. This method allows for the efficient synthesis of π-conjugated polymers with bridged repeating units from non-conjugated oligoalkynes like this compound. The polymerization process proceeds smoothly under mild conditions and with a high degree of "stitching" efficiency. This innovative approach is particularly advantageous for creating polymers with repeating units that are otherwise difficult to prepare as stable monomers.

The general mechanism involves the use of a rhodium catalyst that facilitates the intramolecular cyclization and intermolecular connection of the alkyne units, effectively "stitching" the monomer units together to form a conjugated polymer backbone. This strategy has been successfully applied not only to this compound but also to other oligoalkynes, demonstrating its versatility in creating novel polymeric structures.

Optoelectronic Properties of Derived Polymers

Polymers derived from this compound are expected to exhibit interesting optoelectronic properties due to their extended π-conjugated systems. In general, π-conjugated polymers are known for their semiconducting behavior, which can be tuned by modifying their chemical structure. These materials can absorb and emit light, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The optoelectronic properties of such polymers are intrinsically linked to their molecular structure. For instance, the degree of planarization of the polymer backbone and the presence of electron-donating or electron-accepting groups can significantly influence the material's bandgap, charge carrier mobility, and photoluminescence characteristics. While detailed optoelectronic data for polymers derived specifically from this compound are not extensively documented in publicly available literature, the properties of similar π-conjugated polymers suggest potential for a range of applications in organic electronics.

| Property | Typical Range for π-Conjugated Polymers | Potential Significance for this compound Polymers |

| Bandgap (Eg) | 1.5 - 3.0 eV | Determines the color of light absorbed and emitted, crucial for OLEDs and OPVs. |

| Charge Carrier Mobility | 10⁻⁵ - 10¹ cm²/Vs | Affects the efficiency of charge transport in transistors and solar cells. |

| Photoluminescence Quantum Yield | Varies widely | Indicates the efficiency of light emission for OLED applications. |

Building Blocks for Supramolecular Architectures

While the linear and functional nature of this compound suggests its potential as a building block for creating intricate supramolecular architectures, specific examples of its use in this context are not widely reported in the scientific literature. In principle, the terminal alkyne groups could be functionalized to introduce recognition motifs, enabling self-assembly into larger, ordered structures through non-covalent interactions such as hydrogen bonding or metal coordination. Such architectures are of interest for applications in molecular recognition, catalysis, and the development of "smart" materials.

Role in the Synthesis of Complex Organic Molecules

The utility of this compound as a starting material in the total synthesis of complex organic molecules, such as natural products, is an area with potential for exploration. Its multiple alkyne functionalities could, in theory, participate in a variety of carbon-carbon bond-forming reactions, including cyclization and coupling reactions, to construct complex molecular skeletons. However, specific and detailed examples of its application in this area are not extensively documented in the current body of scientific literature.

Potential in Organic Electronic Devices

The polymers derived from this compound, with their extended π-conjugation, have theoretical potential for use in various organic electronic devices. nih.govucm.esresearchgate.netarxiv.org The ability to conduct charge and interact with light makes them candidates for active materials in transistors, light-emitting diodes, and solar cells. nih.govucm.esresearchgate.netarxiv.org

Conductive Films and Nanowires

The creation of conductive films and nanowires from this compound-based polymers is a prospective application. The extended π-conjugation in these polymers could facilitate the movement of charge carriers along the polymer backbone. By controlling the polymerization and processing conditions, it might be possible to produce thin films or one-dimensional nanostructures with tailored electronic properties. However, there is currently a lack of specific research demonstrating the fabrication and characterization of conductive films or nanowires from this compound.

Conclusion and Future Research Directions in Deca 1,5,9 Triyne Chemistry

Synthesis and Reactivity Paradigms

The synthesis of Deca-1,5,9-triyne, while not extensively documented in dedicated literature, can be envisioned through established methodologies for the formation of carbon-carbon bonds and the introduction of terminal alkynes. A plausible and efficient synthetic approach would involve the iterative alkylation of acetylide anions. For instance, the reaction of propargyl bromide with the mono-Grignard reagent of 1,4-dichlorobutane, followed by a subsequent reaction with sodium acetylide, could provide a foundational route.

The reactivity of this compound is largely dictated by its three terminal alkyne moieties. These functional groups are known to participate in a wide array of chemical reactions, making this compound a versatile building block. Key reactivity paradigms include:

Deprotonation and Nucleophilic Attack: The terminal protons of the alkyne groups are acidic and can be readily removed by a strong base to form a tri-anion. This nucleophilic species can then react with various electrophiles, allowing for the extension of the carbon chain or the introduction of new functional groups at all three termini.

Cycloaddition Reactions: The alkyne units can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions, which could lead to the formation of substituted benzene rings, potentially through intramolecular cyclization pathways. The spatial arrangement of the three alkyne groups in this compound makes it an interesting candidate for studying such intramolecular cyclizations.

Organometallic Chemistry: Terminal alkynes readily react with transition metals to form a variety of organometallic complexes. This compound could act as a tridentate ligand, coordinating to a metal center through its three alkyne functionalities. Such complexes could exhibit interesting catalytic properties or serve as precursors to novel materials. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, represents a powerful tool for the functionalization of this compound. rsc.orgresearchgate.netacs.orglibretexts.orgwikipedia.org This reaction could be employed to attach aromatic or other unsaturated moieties to one, two, or all three of the alkyne termini, leading to the synthesis of complex conjugated systems. acs.orgnih.gov

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) co-catalyst, amine base | Aryl-substituted this compound derivatives |

| [2+2+2] Cycloaddition | Transition metal catalyst (e.g., Co, Rh) | Substituted benzene derivatives (potentially intramolecularly) |

| Deprotonation/Alkylation | Strong base (e.g., n-BuLi), then alkyl halide | Alkylated this compound derivatives |

Bridging Computational and Experimental Investigations

Computational chemistry offers a powerful lens through which to investigate the structure, properties, and reactivity of this compound, complementing and guiding experimental efforts. Density Functional Theory (DFT) calculations can provide valuable insights into several key aspects of its chemistry.

Conformational Analysis: The flexible propyl chains connecting the alkyne units allow for a range of possible conformations. Computational studies, analogous to those performed on cyclodothis compound, can be employed to identify the lowest energy conformers and the energy barriers between them. rsc.org Understanding the preferred spatial arrangement of the alkyne groups is crucial for predicting its reactivity, particularly in intramolecular reactions.

Electronic Structure and Reactivity: DFT calculations can elucidate the electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). This information can be used to predict the sites most susceptible to nucleophilic or electrophilic attack and to rationalize its behavior in various reactions. For instance, the calculated acidity of the terminal protons can be correlated with experimental pKa values.

Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates. Such studies can help to explain observed product distributions and to predict the feasibility of new, unexplored reactions.

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized geometry, conformational energies, electronic structure (HOMO/LUMO), reaction pathways | Predicting the most stable conformers, understanding its reactivity, and elucidating reaction mechanisms. |

| Ab initio methods | High-accuracy energy calculations | Providing benchmark data for calibrating DFT methods and for obtaining highly accurate predictions of spectroscopic properties. |

Outlook for Novel Applications and Material Design

The unique structural features of this compound make it a promising candidate for the development of novel applications and the design of advanced materials.

Polymer Chemistry: The presence of three reactive sites allows for the use of this compound as a cross-linking agent or as a monomer in the synthesis of highly branched or network polymers. The resulting materials could possess interesting properties, such as high thermal stability or specific electronic characteristics.

Materials Science: The rigid, linear nature of the alkyne functional group, combined with the potential for creating extended conjugated systems through reactions like the Sonogashira coupling, makes this compound an attractive building block for molecular wires and other organic electronic materials. By carefully selecting the substituents attached to the alkyne termini, the electronic and optical properties of these materials could be fine-tuned.

Supramolecular Chemistry: The ability of this compound to act as a tridentate ligand suggests its potential use in the construction of coordination polymers and metal-organic frameworks (MOFs). The specific geometry of the molecule could lead to the formation of novel network topologies with potential applications in gas storage, catalysis, and sensing.

Unexplored Frontiers in Triyne Chemistry

The chemistry of this compound and related acyclic triynes remains a largely unexplored field with numerous opportunities for new discoveries.

Intramolecular Reactions: A key area for future investigation is the exploration of intramolecular reactions that take advantage of the proximity of the three alkyne groups. For example, transition metal-catalyzed cyclization reactions could lead to the formation of novel polycyclic aromatic hydrocarbons or other complex ring systems. The outcome of such reactions would be highly dependent on the conformational preferences of the this compound backbone.

"Click" Chemistry: The terminal alkyne groups are ideal handles for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and selective reaction could be used to attach a wide variety of molecular fragments to the this compound scaffold, enabling the rapid synthesis of complex molecules and functional materials.

On-Surface Synthesis: The study of the on-surface polymerization and cyclization of this compound on various substrates could lead to the formation of novel two-dimensional materials with unique electronic and catalytic properties. Techniques such as scanning tunneling microscopy (STM) could be used to both induce and characterize these surface-confined reactions.

Q & A

What are the established synthetic routes for Deca-1,5,9-triyne, and what analytical techniques are critical for confirming its structural integrity?

Level: Basic

Methodological Answer:

this compound is synthesized via alkyne coupling reactions, such as Sonogashira or Glaser-Hay coupling, to link acetylene units into a conjugated system. Key steps include rigorous purification (e.g., column chromatography) to isolate the product from oligomeric byproducts. Structural confirmation requires nuclear magnetic resonance (NMR) for proton and carbon environments, infrared (IR) spectroscopy to identify triple-bond vibrations (~2100–2260 cm⁻¹), and X-ray crystallography for absolute stereochemical validation. Mass spectrometry (HRMS) ensures molecular weight accuracy .

How do the conjugated triple bonds in this compound influence its electronic properties in metal-organic frameworks (MOFs)?

Level: Advanced

Methodological Answer:

The linear, conjugated triple bonds in this compound enable π-electron delocalization, enhancing charge transport in MOFs. Researchers assess conductivity via four-probe measurements and ultraviolet-visible (UV-Vis) spectroscopy to determine bandgap energy. Computational methods like density functional theory (DFT) model electron density distribution, while cyclic voltammetry evaluates redox behavior. For example, Ni(TBC) complexes with this compound ligands exhibit n-doping behavior and conductivity up to 2×10⁻³ S·cm⁻¹, dependent on ligand-metal orbital overlap .

What experimental strategies resolve contradictions in reported conductivity values for this compound-based materials?

Level: Advanced

Methodological Answer:

Discrepancies in conductivity often arise from synthesis variables (e.g., doping levels, solvent residues) or measurement conditions (temperature, humidity). To address these:

- Standardize synthesis protocols (e.g., inert-atmosphere reactions, controlled stoichiometry).

- Use impedance spectroscopy to distinguish intrinsic conductivity from interfacial effects.

- Cross-validate data with temperature-dependent conductivity studies to identify thermally activated transport mechanisms.

- Report full experimental conditions (e.g., film thickness, electrode materials) for reproducibility .

Which spectroscopic and computational methods best characterize the stability of this compound under ambient conditions?

Level: Basic

Methodological Answer:

Stability studies employ:

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.

- UV-Vis spectroscopy over time to monitor degradation (e.g., triplet oxygen quenching).

- Electron paramagnetic resonance (EPR) to detect radical formation.

- DFT calculations to predict susceptibility to oxidation or hydrolysis. For example, steric hindrance from substituents can enhance stability by reducing reactive site accessibility .

How can researchers optimize this compound integration into organic semiconductors while minimizing degradation?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Encapsulation with inert polymers (e.g., PMMA) to shield from moisture/oxygen.

- Coordination with transition metals (e.g., Ni, Cu) to stabilize the conjugated backbone.

- Doping with electron-deficient acceptors (e.g., F4-TCNQ) to enhance charge-carrier density.

- Accelerated aging tests under controlled humidity/temperature to identify failure modes. Device performance is quantified via field-effect transistor (FET) mobility measurements .

What comparative approaches evaluate this compound against other polyynes for superconducting applications?

Level: Advanced

Methodological Answer:

Comparative studies require:

- Structure-property relationship analysis : Vary chain length (e.g., hexa- vs. deca-triyne) and measure conductivity.

- Doping efficiency tests : Compare charge-transfer complexes with iodine or FeCl₃.

- Cryogenic magnetometry to assess superconducting critical temperatures (Tc).

- Synchrotron X-ray diffraction to correlate crystallinity with electronic performance. For instance, longer polyynes like this compound may exhibit higher Tc due to extended conjugation .

How do steric and electronic effects in this compound derivatives impact their reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

Steric effects from bulky substituents (e.g., aryl groups) hinder catalyst accessibility, reducing coupling efficiency. Electronic effects are probed via Hammett plots to correlate substituent electronegativity with reaction rates. Kinetic studies (e.g., pseudo-first-order assays) quantify activation barriers. For example, electron-withdrawing groups enhance alkyne electrophilicity, accelerating Sonogashira coupling but risking over-reactivity .

What role does this compound play in the design of n-doped organic semiconductors?

Level: Basic

Methodological Answer:

this compound serves as a π-conjugated backbone in n-doped systems, facilitating electron transport. Doping is achieved via:

- Chemical reduction with alkali metals (e.g., K, Cs).

- Electrochemical doping in thin-film devices.

- Coordination with low-work-function metals (e.g., Ca, Al). Conductivity is measured via van der Pauw method , while doping efficiency is confirmed by electron spin resonance (ESR) and X-ray photoelectron spectroscopy (XPS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.